molecular formula C14H23BN2O3 B6206569 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 2223009-52-5

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B6206569
CAS RN: 2223009-52-5
M. Wt: 278.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, also known as Pyrazole-oxan-tetramethyl-dioxaborolane, is a synthetic compound that has been studied extensively in the scientific community. It has been found to have numerous applications in both laboratory and industrial settings.

Scientific Research Applications

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane has been used in a variety of scientific research applications. It has been found to be a useful reagent in the synthesis of various organic compounds, such as amides, nitriles, and esters. It has also been used as a catalyst in the synthesis of heterocyclic compounds and has been found to be an effective inhibitor of the enzyme acetylcholinesterase. Additionally, it has been used as a ligand in the synthesis of metal-organic frameworks and as a reagent in the synthesis of polymers.

Mechanism of Action

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane has been found to act as a bifunctional reagent, meaning it can act as both an acid and a base. As an acid, it can protonate a variety of substrates, such as amines and alcohols. As a base, it can deprotonate a variety of substrates, such as acids. Additionally, it can act as a Lewis acid, meaning it can form a coordinate covalent bond with an electron-rich species, such as an amine.
Biochemical and Physiological Effects
1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane has been found to have a variety of biochemical and physiological effects. It has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the body. Additionally, it has been found to be a potent antioxidant, meaning it can protect cells from oxidative damage. Furthermore, it has been found to have anti-inflammatory and anti-cancer properties, and it has been found to possess anti-fungal and anti-bacterial activities.

Advantages and Limitations for Lab Experiments

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is its stability, which allows it to be used in a variety of reactions without degradation. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective reagent for laboratory experiments. On the other hand, one of the major limitations of this compound is its low solubility in water, which can make it difficult to use in aqueous solutions.

Future Directions

The potential applications of 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane are vast and varied. In the future, it could be used in the synthesis of more complex organic compounds, such as polymers and heterocycles. Additionally, it could be used as a catalyst in a variety of reactions, such as hydrogenation and oxidation. Furthermore, it could be used in the synthesis of metal-organic frameworks, which could be used in a variety of applications, such as drug delivery systems and sensors. Finally, it could be used in the development of new drugs and treatments, as it has been found to possess anti-inflammatory and anti-cancer properties.

Synthesis Methods

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolen-tetramethyl-dioxaborolane is synthesized through a two-step reaction. The first step involves the formation of a Schiff base, which is created by the condensation of a pyrazole derivative and an aldehyde. The second step involves the reaction of the Schiff base with a boronic acid to form the desired compound. This reaction can be catalyzed by a variety of reagents, including pyridine, triethylamine, and sodium acetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole' involves the reaction of oxan-3-ol with tetramethyl-1,3,2-dioxaborolane followed by the reaction with 1H-pyrazole. The reaction is carried out in the presence of a base and a catalyst to facilitate the formation of the desired compound.", "Starting Materials": [ "Oxan-3-ol", "Tetramethyl-1,3,2-dioxaborolane", "1H-pyrazole", "Base", "Catalyst" ], "Reaction": [ "Step 1: Oxan-3-ol is reacted with tetramethyl-1,3,2-dioxaborolane in the presence of a base and a catalyst to form 1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-ol.", "Step 2: The intermediate product from step 1 is reacted with 1H-pyrazole in the presence of a base and a catalyst to form the desired compound '1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole'.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] }

CAS RN

2223009-52-5

Product Name

1-(oxan-3-yl)-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Molecular Formula

C14H23BN2O3

Molecular Weight

278.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.